molecular formula C19H17N3O5S2 B6550870 2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 1040633-57-5

2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Numéro de catalogue: B6550870
Numéro CAS: 1040633-57-5
Poids moléculaire: 431.5 g/mol
Clé InChI: PVKYPRYFOAAHJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide belongs to a class of pyrimidinone derivatives featuring a sulfanyl acetamide backbone. Its structure comprises a dihydropyrimidin-6-one core substituted at the 5-position with a 4-methoxybenzenesulfonyl group and at the 2-position with a sulfanyl-linked N-phenylacetamide moiety. The 4-methoxybenzenesulfonyl group may enhance solubility and target affinity due to its electron-withdrawing and bulky nature, while the N-phenylacetamide tail could influence membrane permeability .

Propriétés

IUPAC Name

2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-27-14-7-9-15(10-8-14)29(25,26)16-11-20-19(22-18(16)24)28-12-17(23)21-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKYPRYFOAAHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

(a) 2-(4-Hydroxy-6-methylpyrimidin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide ()

  • Core structure : 6-methyl-4-oxo-1,6-dihydropyrimidin-2-ylsulfanyl acetamide.
  • Key differences :
    • R1 : 4-Hydroxy-6-methylpyrimidinyl (vs. 4-methoxybenzenesulfonyl-substituted pyrimidinyl in the target compound).
    • R2 : 4-Sulfamoylphenyl (vs. unsubstituted phenyl).
  • Implications : The sulfamoyl group may enhance hydrogen-bonding interactions with biological targets, while the absence of a benzenesulfonyl group reduces steric bulk and electron-withdrawing effects .

(b) N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidinyl}sulfanyl)acetamide ()

  • Core structure : 5-aryl-sulfonyl-6-oxopyrimidinylsulfanyl acetamide.
  • Key differences :
    • R1 : 4-Ethylphenylsulfonyl (vs. 4-methoxybenzenesulfonyl).
    • R2 : 2,4-Dimethoxyphenyl (vs. phenyl).
  • The dimethoxy substituents on the phenyl ring could modulate electronic effects and metabolic stability .

(c) 2-[(5-Acetamido-4-hydroxy-6-oxopyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide ()

  • Core structure : 5-acetamido-4-hydroxy-6-oxopyrimidinylsulfanyl acetamide.
  • Key differences :
    • R1 : 5-Acetamido-4-hydroxypyrimidinyl (vs. 4-methoxybenzenesulfonyl).
    • R2 : 2-Methyl-5-sulfamoylphenyl (vs. phenyl).
  • Implications: The acetamido and hydroxy groups on the pyrimidinone core may enhance solubility and metal-chelating capacity, while the methyl-sulfamoyl phenyl tail adds steric complexity .

(d) 2-{[4-Methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide ()

  • Core structure : 4-methyl-5-allyl-6-oxopyrimidinylsulfanyl acetamide.
  • Key differences :
    • R1 : 4-Methyl-5-allylpyrimidinyl (vs. 4-methoxybenzenesulfonyl).
    • R2 : 4-Methylphenyl (vs. phenyl).
  • Reported pKa: 7.83 ± 0.50, suggesting moderate acidity .

Comparative Data Table

Property / Compound Target Compound
Molecular Formula C₂₀H₁₈N₄O₅S₂ (estimated) C₁₃H₁₄N₄O₄S₂ C₂₂H₂₄N₄O₆S₂ C₁₆H₁₈N₄O₆S₂ C₁₇H₁₉N₃O₂S
Molar Mass (g/mol) ~474.5 (estimated) 378.41 520.57 426.47 329.42
Key Substituents (R1/R2) 4-MeO-PhSO₂ / Ph 4-OH-6-Me-pyrimidinyl / 4-SO₂NH₂Ph 4-Et-PhSO₂ / 2,4-diOMePh 5-AcNH-4-OH-pyrimidinyl / 2-Me-5-SO₂NH₂Ph 4-Me-5-allyl-pyrimidinyl / 4-MePh
Predicted pKa ~7.5–8.5 (sulfonamide proton) Not reported Not reported Not reported 7.83 ± 0.50
Hydrophilicity/Lipophilicity Moderate (SO₂ group vs. Ph) High (SO₂NH₂) Moderate (Et, OMe) High (SO₂NH₂, OH) High (Me, allyl)

Key Research Findings and Implications

  • Electron-withdrawing vs. donating groups : The 4-methoxybenzenesulfonyl group in the target compound likely enhances acidity and target binding compared to alkyl or hydroxy substituents in analogues .
  • Bioactivity trends : Sulfamoylphenyl derivatives () may exhibit stronger enzyme inhibition due to hydrogen-bonding capacity, while allyl or ethyl groups () could improve membrane permeability .
  • Synthetic challenges : The benzenesulfonyl group in the target compound may complicate regioselective synthesis compared to simpler pyrimidinyl analogues .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.